molecular formula C20H26N8OS B1684296 SCH-1473759 CAS No. 1094069-99-4

SCH-1473759

Cat. No.: B1684296
CAS No.: 1094069-99-4
M. Wt: 426.5 g/mol
InChI Key: RHGZQGXELRMGES-UHFFFAOYSA-N
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Description

SCH-1473759 is a novel inhibitor of Aurora kinases, specifically targeting Aurora A and B kinases. Aurora kinases are serine/threonine kinases that play a crucial role in cell division by regulating the mitotic process. Overexpression of these kinases is often associated with various types of cancer, making them a significant target for cancer therapy .

Mechanism of Action

Target of Action

SCH-1473759, also known as 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol, is a novel Aurora inhibitor . The primary targets of this compound are the Aurora kinases, specifically Aurora A and B . These kinases are cell cycle-regulated serine/threonine kinases that play a crucial role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .

Mode of Action

This compound interacts with its targets, the Aurora A and B kinases, by inhibiting their activity . This inhibition results in a disruption of the orderly progression of cells through mitosis . Specifically, Aurora A regulates centrosome maturation and microtubule nucleation, and it also phosphorylates proteins required for bipolar spindle assembly and mitotic entry .

Biochemical Pathways

The inhibition of Aurora kinases by this compound affects the mitotic spindle assembly pathway . This leads to a disruption in cell division and induces cell death . The compound has been found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .

Pharmacokinetics

The compound has demonstrated potent mechanism-based activity .

Result of Action

This compound has been shown to be active against a large panel of tumor cell lines from different tissue origins and genetic backgrounds . Asynchronous cells require a 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth .

Action Environment

The efficacy of this compound has been shown to be enhanced in combination with taxanes and KSP inhibitors . It was found to be most efficacious when dosed 12 hours post-taxane treatment . This suggests that the timing of administration and the use of combination therapies can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

SCH-1473759 directly binds to Aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) . It does not have significant activity (IC50 >1000 nM) against 34 other kinases representing different families of the kinome .

Cellular Effects

This compound has been found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content . This finding correlated with the ability of this compound to accelerate exit from mitosis in response to taxane- and KSP inhibitor-induced arrest .

Molecular Mechanism

This compound is a novel Aurora inhibitor with potent mechanism-based cell activity . The compound is active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . We found that asynchronous cells require 24-hour exposure to this compound to induce maximal endoreduplication and cell kill .

Temporal Effects in Laboratory Settings

Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content .

Dosage Effects in Animal Models

This compound at a low dose of 5 mg/kg (ip, bid) is well-tolerated in a continuous dosing schedule and shows 50% tumor growth inhibition (TGI) on day 16 . A higher dose of 10mg/kg (ip, bid) is well-tolerated in an intermittent schedule (5 days on, 5 days off) and gave 69% TGI on day 16 .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As an Aurora kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Preparation Methods

The synthesis of SCH-1473759 involves a series of chemical reactions designed to produce a compound with high specificity and potency against Aurora kinases. The synthetic route typically includes the formation of an imidazo[1,2-a]pyrazine core, which is a key structural component of the compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and efficacy of the final product .

Properties

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGZQGXELRMGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648851
Record name 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094069-99-4
Record name 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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